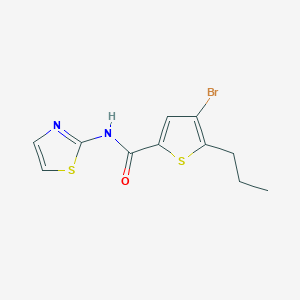![molecular formula C23H17BrN2O2S B4850113 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as BPTMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties. BPTMQ has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone involves the inhibition of multiple signaling pathways that are involved in cancer progression. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone inhibits the activation of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone also inhibits the activation of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the expression of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a potential therapeutic option for cancer treatment. In addition, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments include its potent anticancer activity, low toxicity, and high selectivity towards cancer cells. Its synthesis method has been optimized to improve its yield and purity, making it a viable option for large-scale production. However, the limitations of using 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone. One potential direction is to investigate its efficacy in combination with other chemotherapy drugs, as it has been shown to enhance the efficacy of these drugs. Another direction is to optimize its formulation to improve its solubility and stability, making it more suitable for clinical use. Furthermore, the potential applications of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone in other diseases, such as inflammatory disorders and neurodegenerative diseases, warrant further investigation.
Aplicaciones Científicas De Investigación
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenic proteins. In addition, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMISJRFNWFKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331972-22-6 | |
| Record name | 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)

![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)

![4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)
![2-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4850088.png)

![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)